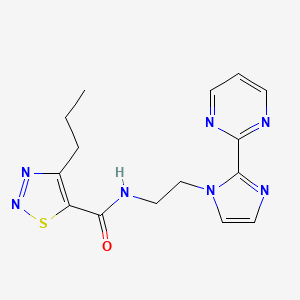![molecular formula C18H15ClFNO4S B2801110 3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide CAS No. 2097891-45-5](/img/structure/B2801110.png)
3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene ring which is substituted with chloro and fluoro groups. It also has a sulfonamide group attached to the benzene ring. The molecule also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The chloro and fluoro groups might be introduced using electrophilic aromatic substitution reactions. The sulfonamide group could potentially be introduced using a substitution reaction with an appropriate sulfonyl chloride. The furan ring could be attached using a suitable coupling reaction .Molecular Structure Analysis
The presence of multiple aromatic rings (benzene and furan) in the molecule suggests that it would have significant π-conjugation, leading to potential stability and interesting electronic properties. The electronegative atoms (chlorine, fluorine, oxygen, and sulfur) would contribute to the polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions. The sulfonamide group might be susceptible to hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. The presence of polar groups and aromatic rings suggests that it would likely be relatively stable and might have moderate to low solubility in water .Aplicaciones Científicas De Investigación
Reductive Amination Synthesis
The compound can be synthesized via a direct reductive amination process. Researchers have successfully prepared it by reacting 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using NaBH4/I2 as a reducing agent. This method yields 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline . The resulting compound has potential applications in drug development due to its structural features.
Anti-Inflammatory and Analgesic Properties
Given the compound’s aromatic and heterocyclic moieties, investigations into its anti-inflammatory and analgesic effects are warranted. Animal models and in vitro assays can assess its ability to inhibit inflammation and alleviate pain. Comparative studies against standard drugs (e.g., indomethacin, celecoxib) would provide valuable insights .
Antiviral Activity
Fluorinated compounds often exhibit antiviral properties. Researchers could explore the compound’s potential as an antiviral agent against RNA and DNA viruses. In vitro assays can evaluate its efficacy, safety, and mechanism of action. Structure-activity relationship studies may guide further optimization .
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO4S/c19-15-10-14(7-8-16(15)20)26(23,24)21-11-17(22)12-3-5-13(6-4-12)18-2-1-9-25-18/h1-10,17,21-22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRSZKYLNDHMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2801028.png)
![(Z)-3-chloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2801029.png)
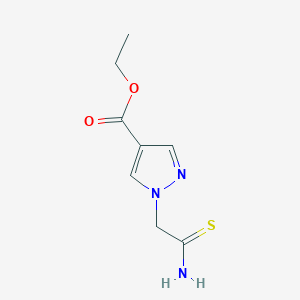
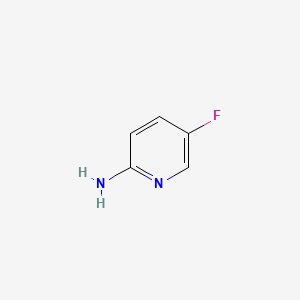
![4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2801036.png)
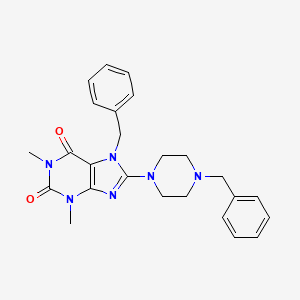
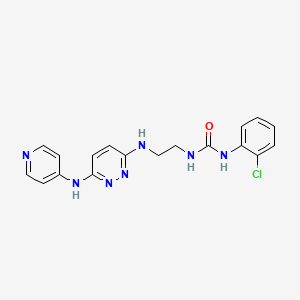
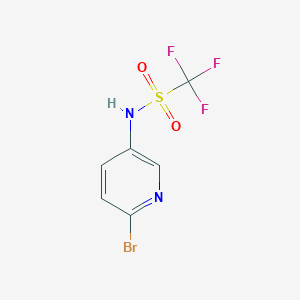

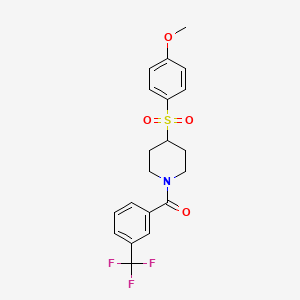
![2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2801045.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2801048.png)
